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6-Isopropoxy-1H-indole-2-carboxylic acid Documentation Hub

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  • Product: 6-Isopropoxy-1H-indole-2-carboxylic acid
  • CAS: 881041-46-9

Core Science & Biosynthesis

Foundational

Technical Guide: 6-Substituted Indole-2-Carboxylic Acid Derivatives

This technical guide details the synthesis, structure-activity relationships (SAR), and pharmacological applications of 6-substituted indole-2-carboxylic acid derivatives . It is designed for researchers in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, structure-activity relationships (SAR), and pharmacological applications of 6-substituted indole-2-carboxylic acid derivatives . It is designed for researchers in medicinal chemistry and drug discovery.

Core Scaffold Analysis & Therapeutic Applications

Executive Summary

The 6-substituted indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinct from its 5-substituted counterparts due to unique electronic and steric interactions within binding pockets. This moiety acts as a critical pharmacophore in three major therapeutic areas:

  • Neuroprotection: Competitive antagonism at the NMDA receptor glycine site (e.g., Gavestinel analogues).

  • Antimicrobial: Inhibition of the MmpL3 transporter in Mycobacterium tuberculosis.

  • Antiviral: Allosteric inhibition of HIV-1 Integrase via strand transfer interference.

This guide provides a validated synthetic workflow, detailed SAR analysis, and specific experimental protocols for accessing this chemical space.

Chemical Significance & SAR Logic

The biological activity of indole-2-carboxylates is heavily dependent on the substitution pattern on the benzene ring.

  • Electronic Modulation: Substituents at C-6 (e.g., -Cl, -F, -NO2) modulate the pKa of the indole N-H and the C-2 carboxylic acid, influencing hydrogen bond donor/acceptor capability.

  • Steric Fit: In the NMDA glycine site, a 6-chloro substituent fills a hydrophobic pocket (Region II) more effectively than 5-substituents, leading to nanomolar affinity.

  • Lipophilicity: Halogenation at C-6 increases lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability for CNS indications.
    
Visualizing the Structure-Activity Relationship (SAR)

SAR_Logic Core 6-Substituted Indole-2-Carboxylic Acid C2 C-2 Carboxyl Group (Essential for H-bonding) Core->C2 C3 C-3 Substitution (Polarity/Side Chain) Core->C3 C6 C-6 Substitution (Cl, F, NO2) Core->C6 NMDA NMDA Glycine Site (High Affinity w/ 6-Cl) C2->NMDA Ion pair w/ Arg HIV HIV Integrase (Pi-stacking w/ viral DNA) C3->HIV Linker attachment C6->NMDA Hydrophobic Pocket Fill MmpL3 MmpL3 Inhibition (TB: 4,6-disubstitution preferred) C6->MmpL3 Lipophilicity C6->HIV Electronic tuning

Figure 1: SAR map illustrating how specific substitutions at C-6 drive potency across distinct biological targets.

Synthetic Methodologies

Accessing 6-substituted indoles requires regioselective control. While the Fischer Indole Synthesis is common, it often yields inseparable mixtures of 4- and 6-isomers when using meta-substituted hydrazines. Therefore, the Reissert Indole Synthesis is the "Gold Standard" for high-fidelity production of 6-substituted derivatives.

Comparative Synthetic Routes
MethodologyKey Starting MaterialRegioselectivity (6-Sub)YieldPrimary Utility
Reissert Synthesis 4-Substituted-2-nitrotolueneExcellent (100%) 60-80%Scalable synthesis of specific 6-isomers.
Fischer Indole 3-Substituted-phenylhydrazinePoor (Mixture of 4- & 6-)40-60%Rapid library generation (if separation is easy).
Hemetsberger-Knittel Substituted benzaldehydeGood50-70%Access to 3-unsubstituted derivatives.
Validated Protocol: Reissert Synthesis of Ethyl 6-Chloroindole-2-Carboxylate

This protocol avoids the regiochemical ambiguity of Fischer synthesis.

Target Molecule: Ethyl 6-chloroindole-2-carboxylate Starting Material: 4-Chloro-2-nitrotoluene

Step-by-Step Methodology
  • Enolate Formation & Condensation:

    • Reagents: Potassium ethoxide (KOEt) is prepared in situ or used as a commercial solution (superior to NaOEt for this specific condensation).

    • Procedure: Dissolve potassium (1.1 eq) in absolute ethanol/ether. Add diethyl oxalate (1.0 eq) followed by 4-chloro-2-nitrotoluene (1.0 eq).

    • Conditions: Stir at room temperature for 24 hours. The solution will turn deep purple/red due to the formation of the potassium salt of the enolate.

    • Isolation: Filter the precipitated potassium salt (ethyl 4-chloro-2-nitrophenylpyruvate). Wash with anhydrous ether to remove unreacted nitrotoluene. Critical Step: Do not skip the salt isolation; it purifies the intermediate.

  • Reductive Cyclization:

    • Reagents: Zinc dust (excess, ~4-5 eq), Glacial Acetic Acid (AcOH).

    • Procedure: Suspend the potassium salt in 50% AcOH/water (or pure AcOH for higher solubility). Add Zn dust portion-wise while maintaining temperature at 70-80°C.

    • Mechanism: Reduction of the nitro group to an amine, followed by spontaneous condensation with the

      
      -keto ester to close the pyrrole ring.
      
    • Work-up: Filter off zinc residues while hot. Pour filtrate into ice water. The product, Ethyl 6-chloroindole-2-carboxylate , precipitates as a yellow/tan solid.

    • Purification: Recrystallize from Ethanol or Toluene.

  • Hydrolysis (Optional for Free Acid):

    • Reflux ester in NaOH/MeOH for 2 hours. Acidify with HCl to pH 2 to precipitate 6-chloroindole-2-carboxylic acid .

Synthetic Pathway Diagram[1][2][3]

Reissert_Synthesis SM 4-Chloro-2-nitrotoluene + Diethyl Oxalate Inter Potassium Salt of Ethyl 4-chloro-2-nitrophenylpyruvate (Deep Purple Precipitate) SM->Inter Condensation (24h) Base Potassium Ethoxide (KOEt) Ethanol/Ether Base->SM Prod Ethyl 6-Chloroindole-2-carboxylate Inter->Prod Reduction & Ring Closure Red Zn / Acetic Acid Reductive Cyclization Red->Inter Acid 6-Chloroindole-2-carboxylic acid (Free Acid) Prod->Acid Hydrolysis (NaOH/MeOH)

Figure 2: The Reissert synthesis pathway ensures regioselective placement of the 6-chloro substituent.

Pharmacological Applications[4][5][6][7]

A. NMDA Receptor Glycine Site Antagonists

The 6-chloro derivative (often derivatized at C-3) is a classic antagonist template.

  • Mechanism: These compounds bind to the strychnine-insensitive glycine binding site on the NR1 subunit.

  • Key Compound: SC-49648 (6-chloro-2-carboxyindole-3-acetic acid).

  • Data:

    • Unsubstituted Indole-2-COOH:

      
      
      
    • 6-Chloro analogue:

      
      
      
    • Insight: The 6-Cl group sits in a hydrophobic pocket defined by Phe92 and Trp102 residues in the receptor.

B. Antitubercular Agents (MmpL3 Inhibitors)

Indole-2-carboxamides are potent inhibitors of the mycobacterial membrane protein Large 3 (MmpL3), essential for cell wall synthesis.

  • SAR Trend: While 4,6-dimethyl or 4,6-difluoro patterns are common, the 6-position is sensitive. Mono-substitution at C-6 can retain activity if coupled with a bulky hydrophobic amide (e.g., adamantyl or cyclohexyl) at C-2.

  • Activity: MIC values against M. tuberculosis often range from 0.01 to 0.5

    
    .
    
C. HIV-1 Integrase Inhibitors[3]
  • Design: 6-substituted indole-2-carboxylic acids serve as the core scaffold.[1]

  • Function: The C-2 carboxyl and indole nitrogen chelate

    
     ions in the integrase active site.[1]
    
  • Modification: A 6-halogenated phenyl group (often attached via a linker at C-3) engages in

    
     stacking with the viral DNA base pairs.
    

References

  • Reissert Indole Synthesis (Original & Modified)

    • Noland, W. E.; Baude, F. J.[2] "Ethyl Indole-2-carboxylate".[3][1][4][5][6][7] Organic Syntheses, Coll.[2][8] Vol. 5, p.567 (1973).[2][8] Link

  • NMDA Antagonist Pharmacology

    • Hu, L. et al. "Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site". Journal of Pharmacology and Experimental Therapeutics, 1992. Link

    • Salituro, F. G. et al. "3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the NMDA receptor glycine site". Journal of Medicinal Chemistry, 1992. Link

  • MmpL3 Inhibition (TB)

    • Stec, J. et al. "Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection". Journal of Medicinal Chemistry, 2016. Link

  • HIV Integrase Inhibitors

    • Zhao, X. et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors". RSC Advances, 2024. Link

  • Antioxidant Activity

    • Gürsoy, A. et al. "Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals". Journal of Enzyme Inhibition and Medicinal Chemistry, 2008. Link

Sources

Exploratory

Biological Activity of 6-Alkoxy-1H-Indole-2-Carboxylic Acids: A Technical Guide

This in-depth technical guide details the biological activity, synthesis, and therapeutic potential of 6-alkoxy-1H-indole-2-carboxylic acids. Executive Summary The 6-alkoxy-1H-indole-2-carboxylic acid scaffold represents...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the biological activity, synthesis, and therapeutic potential of 6-alkoxy-1H-indole-2-carboxylic acids.

Executive Summary

The 6-alkoxy-1H-indole-2-carboxylic acid scaffold represents a privileged pharmacophore in medicinal chemistry, bridging the gap between natural product antibiotics and synthetic enzyme inhibitors. Distinguished by the electron-donating alkoxy group at the C6 position and the chelation-capable carboxylic acid at C2, this class of compounds exhibits a distinct bimodal activity profile:

  • Antimicrobial/Antifungal Efficacy: Exemplified by the natural metabolite 6-methoxy-1H-indole-2-carboxylic acid (MICA).[1]

  • Enzyme & Receptor Modulation: Acting as inhibitors of HIV-1 Integrase and antagonists at the NMDA receptor glycine site.

This guide provides a rigorous analysis of these mechanisms, supported by structure-activity relationships (SAR) and validated experimental protocols.

Chemical Space & Structure-Activity Relationship (SAR)

The biological efficacy of this scaffold relies on the interplay between the polar "head" (C2-COOH) and the lipophilic "tail" (C6-Alkoxy).

The Pharmacophore Map

The following diagram illustrates the functional roles of each position on the indole core.

SAR_Map Core 6-Alkoxy-1H-indole-2-carboxylic Acid (Core Scaffold) C2 C2-Carboxylic Acid (-COOH) • Mg2+ Chelation (HIV Integrase) • H-Bond Donor/Acceptor (NMDA) • Critical for solubility Core->C2 Polar Head C6 C6-Alkoxy Group (-OR) • Lipophilic Pocket Interaction • Electron Donor (increases ring density) • Modulates potency (Methoxy vs. Benzyloxy) Core->C6 Hydrophobic Tail N1 N1-H (Indole Nitrogen) • H-Bond Donor • Essential for Glycine Site binding Core->N1 Binding Anchor C3 C3-Position • Steric Tolerance • Site for lipophilic side-chains (e.g., benzyl groups) to boost affinity Core->C3 Optimization Vector

Figure 1: Functional pharmacophore mapping of the 6-alkoxy-1H-indole-2-carboxylic acid scaffold.

Core Pharmacological Targets

HIV-1 Integrase Strand Transfer Inhibition (INSTI)

Recent studies identify indole-2-carboxylic acids as potent inhibitors of HIV-1 integrase, an enzyme essential for viral replication.

  • Mechanism: The C2-carboxylate and the indole core form a chelating triad with the two catalytic

    
     ions in the integrase active site.[2][3]
    
  • Role of C6-Alkoxy: Substituents at C6 (including alkoxy and halogenated aryl groups) project into a hydrophobic pocket near the viral DNA (vDNA) binding site. This interaction stabilizes the inhibitor-enzyme complex via

    
    -stacking or Van der Waals forces, preventing the strand transfer of viral DNA into the host genome.
    
  • Potency: Optimized derivatives (e.g., C6-halogenated or bulky alkoxy analogs) achieve

    
     values in the low micromolar to nanomolar range (
    
    
    
    ).
Antifungal Activity (MICA)

The specific congener 6-methoxy-1H-indole-2-carboxylic acid (MICA) is a bioactive secondary metabolite isolated from Bacillus toyonensis.

  • Spectrum: Demonstrates significant fungicidal activity against Candida albicans and Aspergillus niger.[4][5]

  • Mode of Action: MICA disrupts fungal cell membrane integrity. Recent formulations using nanosponge hydrogels have significantly enhanced its topical bioavailability and stability, outperforming standard treatments in wound healing models by promoting collagen deposition.

NMDA Receptor Glycine Site Antagonism

Indole-2-carboxylic acids are classic competitive antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.

  • Relevance: Overactivation of NMDA receptors leads to excitotoxicity (e.g., in stroke or neurodegeneration).

  • Binding Mode: The C2-carboxylate mimics the carboxylate of glycine, while the indole ring mimics the glycine backbone but provides additional bulk that prevents receptor activation. The C6-substituent modulates the lipophilicity, allowing the molecule to cross the blood-brain barrier (BBB) more effectively than glycine itself.

Quantitative Activity Data

The following table summarizes key biological metrics for 6-alkoxy and related indole-2-carboxylic acid derivatives.

Compound ClassTarget / OrganismMetricValueReference
6-Methoxy-1H-indole-2-COOH (MICA) Candida albicans (ATCC 10231)MICHigh Potency[1, 2]
6-Methoxy-1H-indole-2-COOH (MICA) Aspergillus nigerMICHigh Potency[1]
6-Substituted-Indole-2-COOH HIV-1 Integrase (Strand Transfer)


[3]
Indole-2-COOH derivatives NMDA Receptor (Glycine Site)


[4]
5-Hydroxy-6-methoxy-indole-2-COOH Melanoma Cell Lines (Cytotoxicity)

Variable[5]

*Note: "High Potency" refers to significant zones of inhibition comparable to fluconazole in hydrogel formulations.

Experimental Methodologies

Protocol: Synthesis of 6-Alkoxy-1H-indole-2-carboxylic Acids

While direct synthesis from 3-alkoxyanilines via Fischer indole synthesis is possible (yielding a mixture of 4- and 6-isomers), the O-alkylation of 6-hydroxy precursors provides higher regioselectivity and library versatility.

Reagents: 6-Hydroxy-1H-indole-2-carboxylic acid ethyl ester, Alkyl bromide/iodide, Potassium Carbonate (


), DMF, NaOH.

Step-by-Step Workflow:

  • Ester Protection: Ensure the starting material is the ethyl ester of 6-hydroxyindole-2-carboxylic acid to prevent O-alkylation of the carboxylate.

  • O-Alkylation:

    • Dissolve 1.0 eq of 6-hydroxyindole-2-carboxylic acid ethyl ester in anhydrous DMF (

      
      ).
      
    • Add 1.5 eq of anhydrous

      
      .
      
    • Add 1.2 eq of the desired alkyl halide (e.g., Methyl iodide for MICA, Benzyl bromide for bulky analogs).

    • Stir at

      
       for 4-6 hours under inert atmosphere (
      
      
      
      ). Monitor via TLC (Hexane:EtOAc 7:3).
  • Workup: Pour reaction mixture into ice water. Filter the precipitate or extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Saponification (Hydrolysis):

    • Dissolve the crude ester in THF:Water (1:1).

    • Add 2.0 eq of LiOH or NaOH. Stir at room temperature for 2 hours.

    • Acidify carefully with 1M HCl to pH 2-3. The free acid product will precipitate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Protocol: HIV-1 Integrase Strand Transfer Assay

Objective: Determine the


 of the synthesized derivative against HIV-1 Integrase.
  • Preparation: Use a commercial HIV-1 Integrase Assay Kit (e.g., XpressBio). Prepare a stock solution of the 6-alkoxy derivative in DMSO.

  • Donor DNA Immobilization: Coat streptavidin-coated 96-well plates with biotinylated donor HIV-1 LTR DNA ds-oligonucleotides. Incubate 30 min at

    
    . Wash 3x.
    
  • Enzyme Reaction:

    • Add purified Recombinant HIV-1 Integrase enzyme buffer containing

      
       or 
      
      
      
      .
    • Add the test compound (serial dilutions from

      
       to 
      
      
      
      ).
    • Add Target DNA (3'-modified with a detection label, e.g., Digoxigenin).

  • Incubation: Incubate for 60 minutes at

    
    . The integrase will catalyze the strand transfer of donor DNA into the target DNA unless inhibited.
    
  • Detection: Add anti-Digoxigenin-HRP antibody. Incubate 30 min. Add TMB substrate. Stop reaction with

    
    .
    
  • Analysis: Measure absorbance at 450 nm. Calculate % Inhibition

    
    .
    
Visualization of Synthesis Workflow

Synthesis_Workflow Start Start: 6-Hydroxyindole-2-carboxylate (Ethyl Ester) Alkylation Step 1: O-Alkylation (R-X, K2CO3, DMF, 60°C) Start->Alkylation Intermediate Intermediate: 6-Alkoxy-indole-2-carboxylate Ester Alkylation->Intermediate Hydrolysis Step 2: Saponification (LiOH, THF/H2O, RT) Intermediate->Hydrolysis Acidification Step 3: Acidification (1M HCl to pH 2) Hydrolysis->Acidification Final Final Product: 6-Alkoxy-1H-indole-2-carboxylic Acid Acidification->Final

Figure 2: Synthetic route for generating 6-alkoxy derivatives via late-stage functionalization.

References

  • El Din, S. E., et al. (2023).[1] "Identification, Characterization, and Production Optimization of 6-Methoxy-1H-Indole-2-Carboxylic Acid Antifungal Metabolite Produced by Bacillus toyonensis Isolate OQ071612." Microbial Cell Factories. Link

  • El Din, S. E., et al. (2025). "In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel." Microbial Cell Factories. Link

  • Zhou, M., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules. Link

  • Salituro, F. G., et al. (1992). "Indole-2-carboxylic acid derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site."[6][7] Journal of Medicinal Chemistry. Link

  • Hansson, C. (1983). "6-Hydroxy-5-methoxyindole-2-carboxylic acid... in normal human urine."[8] Acta Dermato-Venereologica. Link

Sources

Foundational

The Indole-2-Carboxylic Acid Scaffold: Synthetic Versatility and Therapeutic Utility

[1] Executive Summary: The Privileged Scaffold The indole-2-carboxylic acid (I2CA) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to serve as a rigid bioisostere for ami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Privileged Scaffold

The indole-2-carboxylic acid (I2CA) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to serve as a rigid bioisostere for amino acids (specifically glycine and tryptophan) and its capacity for bidentate metal chelation. Unlike the more ubiquitous indole-3-acetic acid derivatives (auxins), the 2-carboxyl placement confers unique electronic properties, creating a distinct vector for hydrogen bonding and ionic interactions within receptor pockets.

This guide details the structural utility of I2CA, focusing on its role as a glycine-site NMDA antagonist, an HIV-1 integrase inhibitor, and a tubulin polymerization inhibitor. It provides a validated synthetic workflow and high-fidelity structural data for researchers optimizing this core.

Pharmacophore Modeling & Mechanistic Logic

The Glycine B Bioisostere (NMDA Receptors)

The I2CA core is historically significant as a competitive antagonist at the strychnine-insensitive glycine binding site (Glycine B) of the NMDA receptor.

  • Mechanism: The carboxylic acid moiety mimics the carboxylate of glycine, while the indole NH mimics the ammonium group of glycine. The rigid bicyclic system restricts conformational entropy, enhancing binding affinity compared to flexible glycine analogs.

  • SAR Insight: Substitution at the C-3 position (e.g., polar groups) and C-5/C-6 positions (e.g., chloro or bromo) significantly enhances potency by engaging hydrophobic pockets adjacent to the glycine binding site.

Metal Chelation (HIV-1 Integrase)

Recent campaigns have repurposed the I2CA scaffold as an HIV-1 integrase strand transfer inhibitor (INSTI).

  • Mechanism: The indole N1 and the C2-carbonyl oxygen form a planar "claw" capable of chelating the catalytic Mg²⁺ cofactor within the integrase active site, halting viral DNA integration.

Tubulin Inhibition (Oncology)

Derivatives such as indole-2-carbohydrazides function as tubulin polymerization inhibitors.[1][2]

  • Mechanism: These compounds bind to the colchicine site, arresting cells in the G2/M phase and inducing apoptosis.

Synthetic Architectures

To access diverse I2CA libraries, two primary synthetic routes are recommended based on scale and substitution requirements.

Strategy A: Modified Fischer Indole Synthesis (High Scale)

Best for accessing C5/C6 substituted cores.

  • Logic: Condensation of phenylhydrazines with pyruvic acid or ethyl pyruvate.

  • Catalysis: Lewis acids (ZnCl₂, polyphosphoric acid) are preferred over Brønsted acids to minimize polymerization.

Strategy B: Palladium-Catalyzed Annulation (High Diversity)

Best for accessing C3-substituted or N-functionalized cores.

  • Logic: Oxidative cyclization of N-protected-2-alkynylanilines or aminocarbonylation of 2-haloanilines.

  • Advantage: Tolerates sensitive functional groups that fail under Fischer conditions.

Experimental Protocol: Self-Validating Synthesis System

Target: Ethyl 5-chloroindole-2-carboxylate (Key intermediate for NMDA and anticancer ligands). Methodology: Fischer Indole Cyclization via Phenylhydrazone Intermediate.

Phase 1: Hydrazone Formation
  • Reagents: 4-Chlorophenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Sodium acetate (1.2 eq), Ethanol/Water (3:1).

  • Procedure: Dissolve hydrazine salt and NaOAc in solvent. Add ethyl pyruvate dropwise at 0°C. Stir at RT for 2 hours.

  • Validation Point (TLC): Mobile phase Hexane:EtOAc (3:1). Product Rf ~ 0.6 (yellow spot).

  • Workup: Filter the precipitated solid. Wash with cold water. Dry in vacuo.[3] Do not purify further; proceed immediately to cyclization.

Phase 2: Cyclization (The Fischer Step)
  • Reagents: Crude hydrazone, Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTSA) in Toluene.

  • Procedure (pTSA Method): Suspend hydrazone in Toluene (0.5 M). Add pTSA (1.5 eq). Reflux with a Dean-Stark trap to remove water (driving force). Reaction time: 3–5 hours.

  • Monitoring: Disappearance of hydrazone peak. Appearance of fluorescent blue spot on TLC (Indole core).

  • Workup: Cool to RT. Wash organic layer with NaHCO₃ (sat) to remove acid. Dry over MgSO₄. Concentrate.

  • Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc gradient).

Phase 3: Structural Validation Data
  • Appearance: White to pale yellow needles.

  • Melting Point: 165–167 °C.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.05 (s, 1H, NH) – Diagnostic broad singlet, disappears with D₂O exchange.

    • δ 7.75 (d, J = 2.0 Hz, 1H, H-4) – Meta coupling confirms 5-substitution.

    • δ 7.45 (d, J = 8.8 Hz, 1H, H-7).

    • δ 7.22 (dd, J = 8.8, 2.0 Hz, 1H, H-6).

    • δ 7.15 (s, 1H, H-3) – Diagnostic singlet for 2-substituted indole.

    • δ 4.35 (q, 2H, Ethyl CH₂), 1.35 (t, 3H, Ethyl CH₃).

Structure-Activity Relationship (SAR) Matrix

Therapeutic AreaTargetKey Structural RequirementActivity Metric (Ref)
Neuroscience NMDA (Glycine Site)C5/C6-Halogen: Cl or Br increases hydrophobic fit.C3-H: Must be unsubstituted or small polar group.

= 0.5 - 5.0 µM (Huettner, 1989)
Virology HIV-1 IntegraseC3-Hydrophobic Chain: Long chain (benzyl/phenyl) fills hydrophobic pocket.C2-COOH: Essential for Mg²⁺ chelation.

= 0.13 µM (Wang, 2023)
Oncology Tubulin (Colchicine Site)C2-Hydrazide: Benzylidene-hydrazide linker essential.C5-Methyl/Chloro: Enhances potency.

= 0.1 µM (Apoptosis)
Inflammation CysLT1 ReceptorC3-Vinyl: Quinoline-vinyl moiety attached at C3.N1-H: Free NH preferred.

= 0.006 µM

Visualizing the Logic

Diagram 1: The Mechanistic Pharmacophore

This diagram illustrates how the I2CA scaffold interacts with its two primary targets: the NMDA receptor (via ionic mimicry) and HIV Integrase (via chelation).

I2CA_Pharmacophore Core Indole-2-Carboxylic Acid (Scaffold) NMDA_Target Target: NMDA Receptor (Glycine B Site) Core->NMDA_Target HIV_Target Target: HIV-1 Integrase Core->HIV_Target NMDA_Mech1 Carboxylate (COO-) Mimics Glycine Carboxyl NMDA_Target->NMDA_Mech1 NMDA_Mech2 Indole NH Mimics Glycine Ammonium NMDA_Target->NMDA_Mech2 NMDA_SAR SAR: C5/C6 Halogenation Increases Potency NMDA_Target->NMDA_SAR HIV_Mech1 Bidentate Chelation (C=O and NH binds Mg2+) HIV_Target->HIV_Mech1 HIV_SAR SAR: C3 Hydrophobic Chain Fills Viral DNA Pocket HIV_Target->HIV_SAR

Caption: Dual-pharmacophore mapping of Indole-2-carboxylic acid against NMDA and HIV-1 Integrase targets.

Diagram 2: Synthetic Workflow (Fischer Indole)

This workflow outlines the critical steps and decision points for synthesizing the scaffold.

Synthetic_Workflow Start1 Aryl Hydrazine (R-NHNH2) Step1 Hydrazone Formation (Solvent: EtOH/H2O) Start1->Step1 Start2 Ethyl Pyruvate Start2->Step1 Check1 QC: TLC Check (Disappearance of Amine) Step1->Check1 Step2 Fischer Cyclization (Cat: pTSA/Toluene, Reflux) Check1->Step2 Pass Product Ethyl Indole-2-Carboxylate Step2->Product DeanStark Dean-Stark Trap (Remove H2O) DeanStark->Step2 Drives Eq. Deriv Derivatization (Hydrolysis/Amidation) Product->Deriv

Caption: Optimized Fischer Indole synthesis workflow for ethyl indole-2-carboxylate derivatives.

References

  • Huettner, J. E. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[4][5][6][7] Science, 243(4898), 1611–1613. Link

  • Gray, N. M., et al. (1991). Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor.[7] Journal of Medicinal Chemistry, 34(4), 1283–1292. Link

  • Wang, Y. C., et al. (2023).[8] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[4] Molecules, 28(24), 8020. Link

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Org.[3][9][10] Synth. 1963, 43, 40. Link

  • Zhang, H. Z., et al. (2004). Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers.[1][2] Bioorganic & Medicinal Chemistry Letters, 14(18), 4747-4750. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-Isopropoxy-1H-indole-2-carboxylic acid from 3-isopropoxyaniline

Abstract This technical guide details the synthesis of 6-Isopropoxy-1H-indole-2-carboxylic acid starting from 3-isopropoxyaniline . While direct indole synthesis methods exist, this protocol utilizes the Japp-Klingemann...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of 6-Isopropoxy-1H-indole-2-carboxylic acid starting from 3-isopropoxyaniline . While direct indole synthesis methods exist, this protocol utilizes the Japp-Klingemann reaction followed by the Fischer Indole Cyclization . This route is selected for its high regioselectivity (>90% favoring the 6-isomer over the 4-isomer), scalability, and operational robustness. This document provides step-by-step experimental protocols, critical process parameters (CPPs), and mechanistic insights to ensure reproducibility in a drug discovery or process development setting.

Strategic Analysis & Retrosynthesis

The target molecule features an indole core with a carboxylic acid at the C2 position and an isopropoxy ether at the C6 position.

  • Route Selection: The Japp-Klingemann / Fischer sequence is superior to the Reissert or Hemetsberger syntheses for this specific substrate. The starting material, 3-isopropoxyaniline, is readily available and inexpensive.

  • Regiocontrol: The critical challenge with meta-substituted anilines is regioselectivity during cyclization. The isopropoxy group is a strong electron-donating group (EDG). In the Fischer indole synthesis, hydrazones derived from meta-EDG anilines cyclize predominantly at the para position relative to the EDG (leading to the 6-isomer) rather than the ortho position (4-isomer), due to both electronic activation and steric hindrance at the crowded ortho site.

  • Precursor Strategy: We utilize ethyl 2-methylacetoacetate as the "masked" pyruvate equivalent. Under Japp-Klingemann conditions (basic hydrolysis), the acetyl group is cleaved, yielding the necessary ethyl pyruvate hydrazone in situ.

Reaction Pathway (DOT Visualization)

G Aniline 3-Isopropoxyaniline Diazonium Diazonium Salt (In Situ) Aniline->Diazonium NaNO2, HCl <5°C Hydrazone Ethyl Pyruvate Hydrazone Diazonium->Hydrazone + EMA, NaOH (Japp-Klingemann) EMA Ethyl 2-methylacetoacetate IndoleEster Ethyl 6-isopropoxy- indole-2-carboxylate Hydrazone->IndoleEster PPA or H2SO4 (Fischer Cyclization) Target 6-Isopropoxy-1H-indole- 2-carboxylic acid IndoleEster->Target LiOH, THF/H2O (Saponification)

Figure 1: Synthetic pathway from aniline precursor to final indole acid.[1][2][3]

Detailed Experimental Protocols

Stage 1: Japp-Klingemann Condensation

Objective: Synthesis of Ethyl 2-(2-(3-isopropoxyphenyl)hydrazono)propanoate.

Reagents:

  • 3-Isopropoxyaniline (1.0 eq)

  • Ethyl 2-methylacetoacetate (1.05 eq)

  • Sodium Nitrite (1.1 eq)

  • Hydrochloric Acid (conc. and 6M)

  • Sodium Hydroxide (aqueous)

  • Ethanol[4][5][6]

Protocol:

  • Diazotization:

    • In a 500 mL 3-neck flask, dissolve 3-isopropoxyaniline (15.1 g, 100 mmol) in mixture of water (30 mL) and conc. HCl (25 mL).

    • Cool the suspension to -5°C to 0°C using an ice/salt bath.

    • Add a solution of NaNO₂ (7.6 g, 110 mmol) in water (15 mL) dropwise, maintaining internal temperature <5°C. Stir for 30 min. The solution should be clear (diazo salt).

  • Coupling:

    • In a separate flask, dissolve ethyl 2-methylacetoacetate (15.1 g, 105 mmol) in Ethanol (50 mL).

    • Add a cold solution of KOH (50% aq, sufficient to maintain pH >10 during coupling) or use a buffered NaOAc system. Preferred Method: Add the ester to a cold solution of NaOH (4.4 g) in water (50 mL) and ethanol (50 mL) at 0°C. Stir for 30 mins to form the enolate.

    • Slowly cannulate the cold diazonium salt solution into the enolate solution over 45 minutes, maintaining temperature <5°C.

    • Observation: The mixture will turn deep orange/red. The acetyl group cleavage occurs spontaneously under these basic conditions.

  • Workup:

    • Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

    • Adjust pH to ~6.0 with dilute HCl.

    • Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

    • Purification: Recrystallize from Ethanol/Water or use as crude if purity >90% by LCMS.

Stage 2: Fischer Indole Cyclization

Objective: Cyclization to Ethyl 6-isopropoxy-1H-indole-2-carboxylate.

Reagents:

  • Crude Hydrazone from Stage 1

  • Polyphosphoric Acid (PPA) OR H₂SO₄/Ethanol

  • Note: PPA is recommended for higher yields, but H₂SO₄/EtOH is easier to handle. We describe the PPA method for robustness.

Protocol:

  • Reaction:

    • Place Polyphosphoric Acid (100 g) in a 500 mL beaker equipped with an overhead stirrer. Heat to 80°C to reduce viscosity.

    • Add the Hydrazone (10 g) portion-wise to the stirring acid. The reaction is exothermic; monitor temperature.

    • Heat the mixture to 100–110°C for 2–3 hours. Monitor by TLC (disappearance of hydrazone).

  • Quench:

    • Cool the mixture to 60°C.

    • Pour the dark syrup onto Ice/Water (500 g) with vigorous stirring. The crude indole ester will precipitate as a brown solid.

  • Isolation:

    • Filter the solid.[5][7][8]

    • Dissolve the solid in Ethyl Acetate, wash with saturated NaHCO₃ (to remove residual acid), then brine.

    • Dry (Na₂SO₄) and concentrate.[5][6][8]

    • Purification: Flash Chromatography (Hexane/EtOAc 9:1 to 4:1).

    • Regioselectivity Check: The 6-isomer (major) is typically less polar than the 4-isomer. Verify by ¹H NMR (look for coupling patterns of aromatic protons).

Stage 3: Saponification

Objective: Hydrolysis to 6-Isopropoxy-1H-indole-2-carboxylic acid.

Protocol:

  • Dissolve the Indole Ester (5.0 g) in THF (30 mL) and Methanol (10 mL).

  • Add LiOH·H₂O (2.5 g, ~3 eq) dissolved in Water (15 mL).

  • Heat to 50°C for 4 hours.

  • Concentrate to remove THF/MeOH.

  • Acidify the aqueous residue with 1M HCl to pH 2. The product will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Critical Process Parameters (CPP)

ParameterRangeImpact on Quality
Diazotization Temp < 5°CTemperatures >5°C lead to phenol formation (decomposition of diazonium), reducing yield and purity.
Coupling pH 9 – 11pH < 7 prevents enolate formation; pH > 12 may degrade the diazonium salt too rapidly.
Cyclization Temp 100-110°C< 90°C results in incomplete cyclization. > 120°C increases tar formation and polymerization.
Isomer Separation ChromatographyWhile 6-isomer is favored (>10:1), removal of the 4-isomer is critical for pharmaceutical purity.

Analytical Data & Validation

Expected ¹H NMR (400 MHz, DMSO-d₆):

  • Indole NH: δ 11.5 (broad s, 1H)

  • C2-COOH: δ 12.8 (broad s, 1H)

  • C3-H: δ 7.05 (d, 1H, J ~ 2 Hz)

  • C4-H: δ 7.45 (d, 1H, J ~ 8.5 Hz)

  • C5-H: δ 6.70 (dd, 1H)

  • C7-H: δ 6.85 (d, 1H, J ~ 2 Hz) — Diagnostic for 6-substitution (meta coupling only).

  • Isopropoxy: δ 4.55 (sept, 1H), δ 1.28 (d, 6H).

Workflow Visualization:

Workflow Start Start: 3-Isopropoxyaniline Diazo Diazotization (HCl, NaNO2, <5°C) Start->Diazo Check1 Check: Clear Solution? Diazo->Check1 Coupling Coupling (Japp-Klingemann) (Ethyl 2-methylacetoacetate, NaOH) Check1->Coupling Yes Cyclization Fischer Cyclization (PPA, 110°C) Coupling->Cyclization Workup Quench on Ice Extract & Column Purification Cyclization->Workup Hydrolysis Hydrolysis (LiOH, THF/H2O) Workup->Hydrolysis Final Final Product: 6-Isopropoxy-1H-indole-2-carboxylic acid Hydrolysis->Final

Figure 2: Operational workflow for the synthesis.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (The definitive text on the mechanism and regioselectivity of the Fischer synthesis).
  • Phillips, R. R. (1959).[9] The Japp-Klingemann Reaction. Organic Reactions, 10, 143.[9] Link

  • Zhao, D., et al. (2014). Regioselective Synthesis of 4- and 6-Substituted Indoles. Journal of Organic Chemistry.
  • Merck & Co. (2010). Process for the preparation of Indole derivatives. US Patent Application. (Provides industrial context for Japp-Klingemann scale-up).
  • BenchChem. (2025).[5][7] 3-Isopropoxyaniline Properties and Synthesis. Link

Sources

Application

Topic: Solubility Determination of 6-Isopropoxy-1H-indole-2-carboxylic acid in Dimethyl Sulfoxide (DMSO) and Ethanol for Drug Discovery Applications

An Application Note and Protocol for Researchers Abstract The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing its therapeutic efficacy, bioava...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, directly influencing its therapeutic efficacy, bioavailability, and formulation possibilities.[1][2] Poorly soluble compounds often face challenges with absorption and may require higher doses, increasing the risk of side effects.[3] This document provides a comprehensive guide and detailed protocol for determining the solubility of 6-Isopropoxy-1H-indole-2-carboxylic acid, a novel indole derivative, in two critical laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. We will explore the theoretical underpinnings of solvent selection, provide a step-by-step experimental workflow for accurate solubility measurement, and discuss the interpretation of this data in the context of high-throughput screening and preclinical development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a pivotal physicochemical parameter in pharmaceutical sciences.[4] For an orally administered drug to be effective, it must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Consequently, poor aqueous solubility is a major hurdle, with estimates suggesting that up to 40% of approved drugs and nearly 90% of compounds in the development pipeline are poorly soluble.[1]

Early and accurate assessment of solubility in relevant solvent systems allows researchers to:

  • Identify Promising Lead Candidates: Early solubility screening helps eliminate compounds that will likely fail due to poor bioavailability, saving significant time and resources.[2][5]

  • Enable In Vitro and In Vivo Studies: Preparing accurate, stable stock solutions is essential for biological assays.[6]

  • Guide Formulation Development: Understanding a compound's solubility profile is the first step toward designing effective delivery systems.[7]

This guide focuses on two solvents of paramount importance: DMSO, the universal solvent for high-throughput screening, and ethanol, a common co-solvent and excipient in pharmaceutical formulations.[6][8]

Compound Profile: 6-Isopropoxy-1H-indole-2-carboxylic acid

To understand the solubility behavior of 6-Isopropoxy-1H-indole-2-carboxylic acid, we must first analyze its chemical structure.

  • IUPAC Name: 6-Isopropoxy-1H-indole-2-carboxylic acid

  • Molecular Formula: C₁₂H₁₃NO₃

  • Molecular Weight: 219.24 g/mol

Structural Features and Their Influence on Solubility:

  • Indole Ring System: This bicyclic aromatic structure is largely nonpolar and hydrophobic. The nitrogen atom in the indole ring can act as a hydrogen bond donor.

  • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. It is the primary contributor to the molecule's polarity and its ability to interact with polar solvents.

  • Isopropoxy Group (-OCH(CH₃)₂): This ether group is significantly more nonpolar and lipophilic than a simple hydroxyl group. Its bulk can also influence the crystal lattice energy of the solid compound, which must be overcome for dissolution to occur.

The presence of both a polar carboxylic acid and a large lipophilic moiety (isopropoxy-indole) makes this compound amphipathic. It is predicted to have poor solubility in water but should exhibit favorable solubility in organic solvents that can accommodate both its polar and nonpolar regions.

Rationale for Solvent Selection

The choice of solvent is dictated by the intended application. DMSO and ethanol represent two distinct but highly relevant solvent classes in drug development.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent, often called a "super solvent" for its ability to dissolve a vast range of polar and nonpolar compounds.[6][9] It is the industry standard for preparing high-concentration stock solutions for compound libraries used in high-throughput screening (HTS).[7] Its miscibility with water and cell culture media is a key advantage, although its potential to interfere with some biological assays must be considered.[6][10]

Ethanol (EtOH)

Ethanol is a polar protic solvent widely used in pharmaceutical manufacturing as a solvent, co-solvent, and preservative.[11][12][13] It is less toxic than many other organic solvents and is acceptable for use in oral and topical formulations.[14] Its ability to dissolve both water- and fat-soluble substances makes it a versatile choice for creating liquid medications and enhancing drug absorption.[11]

Experimental Protocol: Determining Thermodynamic Solubility

This section details a robust, self-validating protocol for determining the equilibrium (thermodynamic) solubility of 6-Isopropoxy-1H-indole-2-carboxylic acid. The method described is the "shake-flask" method, which is considered the gold standard for solubility measurement.

Workflow for Solubility Determination

The overall experimental process is outlined in the diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh Compound & Prepare Solvents B Add Excess Compound to Solvent A->B Start C Equilibrate with Agitation (e.g., 24-48h at 25°C) B->C Incubate D Phase Separation (Centrifugation) C->D Separate E Collect Supernatant D->E Isolate F Prepare Serial Dilutions of Supernatant E->F Dilute G Quantify Concentration (e.g., HPLC-UV) F->G Analyze H Calculate Solubility (mg/mL and mM) G->H Finalize G A Compound Properties (6-Isopropoxy-1H-indole-2-carboxylic acid) B Lipophilic Moiety (Isopropoxy, Indole) A->B C Polar Group (Carboxylic Acid) A->C D Solvent Selection B->D C->D E DMSO (High Polarity, Aprotic) D->E F Ethanol (Medium Polarity, Protic) D->F G Application: High-Concentration Stock Solutions for HTS E->G H Application: Formulation Co-solvent, Preclinical Studies F->H

Sources

Method

Technical Application Note: 6-Isopropoxy-1H-indole-2-carboxylic Acid as a GPR17 Agonist Scaffold

Introduction: The GPR17 "Brake" Mechanism The G protein-coupled receptor 17 (GPR17) has emerged as a critical regulator of oligodendrocyte precursor cell (OPC) differentiation.[1][2][3] Phylogenetically related to P2Y an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The GPR17 "Brake" Mechanism

The G protein-coupled receptor 17 (GPR17) has emerged as a critical regulator of oligodendrocyte precursor cell (OPC) differentiation.[1][2][3] Phylogenetically related to P2Y and CysLT receptors, GPR17 functions as a temporary "brake" on myelination.[1] Its expression peaks in early OPCs and must be downregulated to allow terminal differentiation into myelinating oligodendrocytes.

6-Isopropoxy-1H-indole-2-carboxylic acid represents a potent, synthetic small-molecule scaffold designed to probe this receptor. Unlike endogenous ligands (uracil nucleotides, cysteinyl leukotrienes) which have controversial potency or stability issues, indole-2-carboxylic acid derivatives offer high affinity and metabolic stability, making them ideal tool compounds for:

  • Target Validation: Confirming GPR17-mediated inhibition of cAMP.[4][5][6]

  • Phenotypic Screening: Inducing maturation arrest in OPC cultures to model remyelination failure.

  • SAR Studies: The 6-position of the indole scaffold is a critical vector for lipophilic modifications (like the isopropoxy group) that enhance binding within the orthosteric pocket.

Chemical Properties & Handling

This scaffold relies on the indole core for stability and the carboxylic acid for ionic interaction with conserved arginine residues (e.g., Arg255) in the GPR17 binding pocket.

PropertySpecification
Chemical Name 6-Isopropoxy-1H-indole-2-carboxylic acid
Molecular Weight ~219.24 g/mol
Solubility Soluble in DMSO (>50 mM). Poor aqueous solubility at neutral pH without co-solvents.
pKa ~3.5 (Carboxylic acid). Exists as an anion at physiological pH.
Storage -20°C, desiccated. Protect from light (indoles can be photo-oxidized).
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve the powder in 100% anhydrous DMSO. Vortex until clear.

  • Working Solution: Dilute the stock at least 1:1000 into assay buffer (e.g., HBSS + 0.1% BSA).

    • Critical Note: The presence of 0.1% Fatty Acid-Free BSA is mandatory in aqueous buffers to prevent the lipophilic isopropoxy tail from adhering to plasticware, which causes artificial potency shifts.

Mechanism of Action & Signaling Pathway[3][8]

GPR17 is primarily G


-coupled . Upon agonist binding, the receptor inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels. This reduction leads to decreased PKA activity and reduced phosphorylation of CREB/ERK, transcription factors essential for myelin gene expression (e.g., Mbp, Plp1).
Visualization: GPR17 Signaling Cascade

GPR17_Signaling cluster_legend Outcome Agonist 6-Isopropoxy-Indole (Agonist) GPR17 GPR17 Receptor (Membrane) Agonist->GPR17 Binds Gi Gαi/o Protein GPR17->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Activates (Reduced) CREB CREB Phosphorylation PKA->CREB Phosphorylates (Reduced) Diff Oligodendrocyte Differentiation CREB->Diff Promotes Result Maturation Arrest (Differentiation Blocked) CREB->Result Low pCREB causes

Caption: GPR17 activation by indole agonists triggers G


 signaling, lowering cAMP and preventing the PKA-CREB cascade required for differentiation.

Experimental Protocols

Protocol A: Functional Validation via cAMP Inhibition (Gi Assay)

Objective: Determine the EC50 of the agonist by measuring its ability to counter-act Forskolin-induced cAMP production.[7]

Materials:

  • GPR17-expressing cells (e.g., 1321N1-GPR17 or CHO-GPR17 stable lines).

  • cAMP detection kit (HTRF or GloSensor).

  • Forskolin (10 µM final).[7]

  • IBMX (PDE inhibitor, 500 µM).

Step-by-Step:

  • Seeding: Plate 2,000 cells/well in a 384-well white plate. Incubate overnight.

  • Buffer Exchange: Remove media; replace with HBSS + 20 mM HEPES + 500 µM IBMX + 0.1% BSA.

  • Agonist Addition: Add the indole agonist (10-point dose response, 1 nM to 10 µM). Incubate for 15 minutes at RT.

    • Why? Pre-incubation allows the Gi heterotrimer to engage before the cyclase is stimulated.

  • Challenge: Add Forskolin (10 µM). Incubate for 30-45 minutes .

  • Detection: Add lysis/detection reagents per kit instructions. Read FRET/Luminescence.

  • Analysis: Normalize data to "Forskolin Only" (0% inhibition) and "Buffer Only" (100% inhibition). Plot log(agonist) vs. % Inhibition.

    • Expected Result: Sigmoidal dose-response with EC50 in the nanomolar range (typically 50–300 nM for optimized indole scaffolds).

Protocol B: OPC Maturation Arrest Assay (Phenotypic)

Objective: Confirm biological activity by preventing the differentiation of primary OPCs into myelinating oligodendrocytes.

Materials:

  • Primary Rat/Mouse OPCs (purified via immunopanning or MACS).

  • Differentiation Media: Sato medium + T3 (Triiodothyronine, 40 ng/mL).

  • Antibodies: Anti-MBP (mature marker), Anti-PDGFR

    
     (immature marker).
    

Step-by-Step:

  • Expansion: Maintain OPCs in PDGF-AA/FGF2 media to keep them undifferentiated.

  • Induction: Switch to Differentiation Media (T3-containing) to start the biological clock.

  • Treatment: Immediately treat with:

    • Vehicle Control: (DMSO < 0.1%)

    • Positive Control: T3 only (Max differentiation)

    • Experimental: T3 + Indole Agonist (1 µM and 10 µM).

    • Refresh media and compound every 48 hours.

  • Fixation: At Day 5 post-induction, fix cells with 4% PFA.

  • Staining: Immunostain for MBP (Myelin Basic Protein).[7]

  • Quantification: Calculate the Differentiation Index:

    
    
    
  • Result: The agonist should significantly reduce the Differentiation Index compared to the T3-only control.

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay cluster_2 Phase 3: Readout Step1 OPC Isolation (Rat Cortex) Step2 Expansion (PDGF-AA/FGF2) Step1->Step2 Step3 Differentiation Induction (Add T3) Step2->Step3 Withdraw Growth Factors Step4 Compound Treatment (Indole Agonist @ 1µM) Step3->Step4 Step5 Incubation (5 Days, refresh q48h) Step4->Step5 Step6 Fix & Stain (Anti-MBP / DAPI) Step5->Step6 Step7 High-Content Imaging Step6->Step7

Caption: Workflow for assessing GPR17 agonist activity in primary oligodendrocyte precursor cells.

Troubleshooting & Optimization

IssueProbable CauseSolution
Weak Potency (High EC50) Compound aggregation ("Sticky" lipophilic tail).Increase BSA to 0.1% or use 0.01% Tween-20 in assay buffer. Ensure DMSO < 0.5%.
No Inhibition of Differentiation Receptor internalization (Desensitization).GPR17 desensitizes rapidly.[5] Use a lower concentration or pulse-dose. Verify receptor surface expression via Flow Cytometry.
Cell Toxicity Off-target effects at high concentrations.Indoles can be cytotoxic >50 µM. Perform an ATP-Glo cytotoxicity counter-screen.
Variable Data Constitutive Activity.GPR17 has high constitutive activity. Always run an Inverse Agonist (e.g., Cangrelor) control to define the full dynamic range.

References

  • Baqi, Y., et al. (2014). "Discovery of potent and selective agonists for the orphan G protein-coupled receptor 17 (GPR17)." Journal of Medicinal Chemistry, 57(11), 4687–4698.

    • Key Insight: Establishes the SAR of the indole-2-carboxylic acid scaffold, highlighting the importance of the 6-position lipophilic substituents for potency.
  • Hennen, S., et al. (2013). "Decoding signaling and function of the orphan G protein–coupled receptor GPR17 with a small-molecule agonist." Science Signaling, 6(298), ra93.

    • Key Insight: Characterizes MDL29,951 (the parent indole scaffold) and validates the cAMP inhibition assay protocols.
  • Fumagalli, M., et al. (2011). "Phenotypic changes, signaling pathway, and functional correlates of GPR17-expressing neural precursor cells during oligodendrocyte differentiation." Journal of Biological Chemistry, 286(12), 10593-10604.

    • Key Insight: Provides the definitive protocol for OPC differentiation assays and GPR17 expression timing.
  • Abbracchio, M. P., et al. (2019). "GPR17 receptor modulators and their therapeutic implications." Recent Patents on CNS Drug Discovery.

    • Key Insight: Reviews the patent landscape of indole-based GPR17 ligands.

Sources

Application

Synthesis of N-benzyl-1H-indole-2-carboxamides from 6-isopropoxy precursors

Application Note: Optimized Synthesis of N-Benzyl-1H-indole-2-carboxamides from 6-Isopropoxy Precursors Executive Summary This application note details the optimized synthetic workflow for generating N-benzyl-1H-indole-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-Benzyl-1H-indole-2-carboxamides from 6-Isopropoxy Precursors

Executive Summary

This application note details the optimized synthetic workflow for generating N-benzyl-1H-indole-2-carboxamides, specifically focusing on derivatives bearing a 6-isopropoxy substituent. These scaffolds are privileged structures in medicinal chemistry, frequently associated with Cannabinoid Receptor Type 2 (CB2) agonism, anti-HCV activity, and kinase inhibition.

The presence of the 6-isopropoxy group introduces specific physicochemical challenges, primarily involving solubility and lipophilicity, which distinguish this synthesis from standard indole chemistry. This guide provides a high-yielding, scalable protocol using HATU-mediated coupling, validated against traditional acid chloride methods, to ensure minimal racemization and high purity.

Strategic Analysis & Retrosynthesis

The target molecule combines an electron-rich indole core with a lipophilic benzyl amide. The 6-isopropoxy group serves as a critical metabolic handle, often improving bioavailability compared to methoxy analogs.

Retrosynthetic Logic:

  • Disconnection: The amide bond at C2 is the strategic disconnection point.

  • Precursors: 6-isopropoxy-1H-indole-2-carboxylic acid and benzylamine.

  • Challenges:

    • Electronic Effects: The 6-alkoxy group is an electron-donating group (EDG), increasing electron density in the pyrrole ring. While this stabilizes the indole, it can make the C2-carboxylate less electrophilic compared to electron-deficient indoles.

    • Solubility: The combination of the isopropoxy tail and the benzyl head group creates a highly lipophilic molecule (cLogP > 3.5), necessitating specific solvent choices during workup to prevent oiling out.

Retrosynthesis Target Target: N-benzyl-6-isopropoxy-1H-indole-2-carboxamide AmideBond Disconnection: Amide Bond Target->AmideBond Retrosynthesis Acid Precursor A: 6-isopropoxy-1H-indole-2-carboxylic acid AmideBond->Acid C-N Coupling Amine Precursor B: Benzylamine AmideBond->Amine

Figure 1: Retrosynthetic disconnection of the target scaffold.

Critical Reagent Selection

To maximize yield and purity, we compare three common activation strategies. For this specific lipophilic indole, Method B (HATU) is the recommended standard, while Method C (T3P) is the preferred alternative for scale-up (>5g).

ParameterMethod A: Acid Chloride (SOCl₂)Method B: HATU (Recommended)Method C: T3P (Scale-Up)
Activation Species Acyl ChlorideO-At active esterMixed Anhydride
Reaction pH Acidic/NeutralBasic (DIPEA)Basic (TEA/Pyridine)
Byproducts HCl, SO₂ (Gas)Urea (soluble in organic)Water-soluble salts
Suitability Poor (Harsh on electron-rich rings)Excellent (Mild, Fast) Excellent (Green, Easy Workup)
Yield 60-75%85-95% 80-90%

Detailed Experimental Protocols

Protocol A: Preparation of the Carboxylic Acid Precursor

Context: If starting from Ethyl 6-isopropoxy-1H-indole-2-carboxylate.

Reagents:

  • Starting Ester (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF:Water (3:1 v/v)

  • Acidifier: 1M HCl

Procedure:

  • Dissolve the ester in THF/Water.

  • Add LiOH·H₂O in one portion.

  • Stir at 40°C for 4 hours (monitored by TLC, typically 30% EtOAc/Hexane).

  • Concentrate THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 using 1M HCl. Note: The 6-isopropoxy acid will precipitate immediately as a white solid.

  • Filter, wash with cold water, and dry under vacuum over P₂O₅.

  • Yield Expectation: >90%.

Protocol B: HATU-Mediated Amide Coupling (Standard)

Context: The primary method for research-scale synthesis (100 mg to 2 g).

Reagents:

  • 6-isopropoxy-1H-indole-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate][1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add DIPEA (2.5 eq) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

  • Coupling: Add Benzylamine (1.1 eq) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexane).

    • Checkpoint: The spot for the acid (baseline or low Rf) should disappear; the product will appear at higher Rf (~0.6-0.7).

  • Workup (Critical for Lipophilic Indoles):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove excess amine/DIPEA).

      • Saturated NaHCO₃ (to remove unreacted acid/HATU byproducts).

      • Saturated Brine (3x) (Crucial to remove DMF).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification:

    • The crude residue is often pure enough. If not, recrystallize from Hot Ethanol .

    • Flash Chromatography: Gradient 0%

      
       40% EtOAc in Hexanes.
      
Protocol C: T3P-Mediated Coupling (Scalable/Green)

Context: Preferred for >5g batches to avoid DMF removal issues.

Procedure:

  • Suspend the acid (1.0 eq) and benzylamine (1.1 eq) in EtOAc or 2-MeTHF (0.2 M).

  • Add Triethylamine (TEA) (3.0 eq).

  • Cool to 0°C.

  • Add T3P (Propylphosphonic anhydride) (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Workup: Wash the organic phase with water, 1M NaOH, and brine. Evaporate.

  • Advantage: T3P byproducts are water-soluble; often no column chromatography is required.

Characterization & Data Interpretation

Successful synthesis is validated by the following spectroscopic signatures.

1H NMR (400 MHz, DMSO-d6 or CDCl3):

  • Amide NH: Triplet (or broad singlet) at

    
     8.5 – 9.2 ppm.
    
  • Indole NH: Broad singlet at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     11.0 – 11.5 ppm (exchangeable with D₂O).
    
  • 6-Isopropoxy Group:

    • Septet at

      
       4.5 – 4.7 ppm (1H, CH).
      
    • Doublet at

      
       1.3 ppm (6H, 2x CH₃).
      
  • Benzyl Group: [2][3][4]

    • Doublet at

      
       4.5 ppm (2H, CH₂).[5]
      
    • Multiplet at

      
       7.2 – 7.4 ppm (5H, Aromatic).
      
  • Indole C3-H: Singlet/Doublet at

    
     6.9 – 7.1 ppm (Characteristic of 2-substituted indoles).
    

Mass Spectrometry (ESI+):

  • Expect strong

    
     and 
    
    
    
    peaks.
  • Note: Lipophilic indoles ionize well in positive mode.

Troubleshooting & Decision Tree

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Reaction Start->LowYield Impurity Impurity / Byproducts Start->Impurity Solubility Precipitation / Solubility Issues Start->Solubility CheckActivation Check Activation Time. Is HATU old/hydrolyzed? LowYield->CheckActivation CheckWash Is DMF remaining? (Check NMR ~2.8/2.9 ppm) Impurity->CheckWash Precipitation Product oiled out? Solubility->Precipitation SwitchReagent Switch to T3P or Acid Chloride Method CheckActivation->SwitchReagent If fresh reagents fail AggressiveWash Perform 3x Brine Wash or dissolve in Et2O (DMF insoluble) CheckWash->AggressiveWash Yes Recrys Recrystallize from EtOH/H2O instead of Column Precipitation->Recrys Yes

Figure 2: Troubleshooting decision matrix for indole amide synthesis.

References

  • General Indole-2-carboxamide Synthesis

    • Zhang, M. Z., et al. (2015).[2] "A Review on Recent Developments of Indole-Containing Antiviral Agents." European Journal of Medicinal Chemistry.

  • Coupling Reagents (HATU/T3P)

    • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
  • Biological Relevance (CB2/Cannabinoids)

    • Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-1-deoxy-8-quinolin-3-yl-1-naphthoylindoles: A new class of cannabimimetic indoles." Bioorganic & Medicinal Chemistry. (Context for Indole-2-carboxamide bioisosteres).
  • T3P Protocol Validation

    • Patterson, J. T., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Synthesis of Amides." Organic Letters.
  • Synthesis of N-substituted indole-2-carboxamides

    • Gürsoy, A., et al. (2008).[3] "Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Isopropoxy-1H-indole-2-carboxylic acid

Welcome to the technical support guide for the synthesis of 6-isopropoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-isopropoxy-1H-indole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related indole derivatives. As a key intermediate in various pharmaceutical programs, achieving a high-yield, reproducible synthesis is paramount. This guide provides in-depth, experience-based answers to common challenges encountered during the synthesis, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Synthesis Overview: The Common Path

The most prevalent and industrially scalable route to 6-isopropoxy-1H-indole-2-carboxylic acid involves a two-stage process: a Fischer indole synthesis to construct the core heterocyclic system, followed by a saponification (ester hydrolysis) to unmask the final carboxylic acid. This guide is structured around the critical control points within this workflow.

G cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Saponification A 4-Isopropoxyaniline B (4-Isopropoxyphenyl)hydrazine A->B Diazotization & Reduction D Hydrazone Intermediate B->D Condensation C Ethyl Pyruvate C->D E Ethyl 6-isopropoxy-1H-indole-2-carboxylate D->E Acid-Catalyzed Cyclization F 6-Isopropoxy-1H-indole-2-carboxylic acid E->F Base-Mediated Hydrolysis

Caption: General two-stage synthetic workflow.

Part 1: Troubleshooting the Fischer Indole Synthesis

The Fischer reaction is robust but notoriously sensitive to substrate quality, catalyst choice, and temperature. The goal is the acid-catalyzed cyclization of the hydrazone formed from (4-isopropoxyphenyl)hydrazine and ethyl pyruvate.

FAQ 1: My Fischer indole reaction yield is low or the reaction fails. What are the common causes?

This is the most frequent issue. Low yield can typically be traced to one of three areas: the integrity of the hydrazine, the choice of acid catalyst, or competing side reactions.

  • Cause A: Hydrazine Quality Arylhydrazines are susceptible to air oxidation. The starting material, (4-isopropoxyphenyl)hydrazine, should be a clean, crystalline solid. If it is discolored (pink, brown, or tarry), it has likely oxidized. These impurities can terminate the catalytic cycle.

    • Solution:

      • Verify Purity: Always check the purity of the hydrazine by ¹H NMR before use.

      • Purification: If impure, recrystallize from an appropriate solvent system (e.g., ethanol/water) or perform a fast filtration through a short plug of silica gel.

      • Fresh Preparation: If significant degradation is suspected, it is best to prepare the hydrazine fresh from the corresponding aniline (4-isopropoxyaniline).

  • Cause B: Inappropriate Acid Catalyst or Conditions The key step is a[1][1]-sigmatropic rearrangement which requires an acid catalyst.[2] However, indoles are also known to polymerize under strongly acidic conditions.[3] The choice of acid is a delicate balance.

    • Solution: A systematic optimization of the acid catalyst is recommended. Start with milder acids before escalating. Electron-donating groups like isopropoxy generally accelerate the reaction, allowing for milder conditions.[4]

    CatalystTypical ConcentrationTemperature (°C)Rationale & Comments
    Polyphosphoric Acid (PPA) -80-100Excellent dehydrating agent. Can be viscous and difficult to stir. Often gives high yields but can promote charring if overheated.
    Eaton's Reagent (P₂O₅ in MeSO₃H) 7.5 wt%60-80Strong, non-oxidizing acid. Less viscous than PPA, making it easier to handle. Very effective for many substrates.
    Zinc Chloride (ZnCl₂) Anhydrous, 1.2 eq120-150 (in high boiling solvent)Classic Lewis acid catalyst. Requires higher temperatures. Ensure ZnCl₂ is strictly anhydrous as water will inhibit catalysis.[5]
    Sulfuric Acid in Ethanol 5-10% v/vReflux (approx. 78°C)A common Brønsted acid system. The lower temperature can minimize degradation, but the reaction may be slower.[6]
  • Cause C: Competing Cleavage Pathways While less common for this specific substrate, some hydrazones with strong electron-donating groups can undergo heterolytic N-N bond cleavage, which competes with the desired sigmatropic rearrangement.[7] This leads to the formation of aniline and other byproducts instead of the indole.

    • Solution: This is an inherent mechanistic diversion. If this is suspected (e.g., by detection of 4-isopropoxyaniline in the crude mixture), switching from a Brønsted acid to a Lewis acid like ZnCl₂ can sometimes favor the desired pathway.

G cluster_checks cluster_solutions start Low Yield or Reaction Failure hydrazine Check Hydrazine Purity (NMR, appearance) start->hydrazine catalyst Evaluate Acid Catalyst & Temperature start->catalyst side_reactions Analyze for Byproducts (e.g., Aniline) start->side_reactions purify Action: Recrystallize or Resynthesize Hydrazine hydrazine->purify Impure? optimize Action: Screen Catalysts (PPA, Eaton's, ZnCl₂) catalyst->optimize Suboptimal? change_catalyst Action: Switch to Lewis Acid (ZnCl₂) side_reactions->change_catalyst Cleavage Observed?

Caption: Troubleshooting workflow for the Fischer Indole Synthesis stage.

Part 2: Troubleshooting the Ester Hydrolysis (Saponification)

The conversion of the stable ethyl ester to the final carboxylic acid is the critical final step. The primary challenge here is achieving complete hydrolysis without inducing decarboxylation of the product.

FAQ 2: I am losing my product to decarboxylation. How can I prevent this?

Indole-2-carboxylic acids are thermally and acid-labile, readily losing CO₂ to form the corresponding indole (in this case, 6-isopropoxy-1H-indole).[8] This is the most significant potential yield-reducing side reaction in the entire synthesis.

  • Cause: Decarboxylation is most often triggered during the acidic workup following alkaline hydrolysis. When neutralizing the basic reaction mixture (containing the sodium carboxylate salt), localized areas of high acidity and any temperature increase can promote the loss of CO₂. Heating the final product, especially in the presence of trace acid, will also cause decarboxylation.

  • Solution: Controlled Acidification and Isolation

    • Cooling is Critical: After the hydrolysis is complete, cool the reaction mixture to 0-5 °C in an ice-water bath before adding any acid.

    • Slow, Dilute Acid Addition: Acidify the cold mixture by slowly adding a dilute acid (e.g., 1M HCl) with vigorous stirring. This prevents localized "hot spots" of low pH. Monitor the pH to ensure you only go to pH 2-3, just enough to fully protonate the carboxylate.

    • Prompt Extraction: Do not let the acidified aqueous mixture sit for extended periods. Once the product has precipitated, either filter it immediately or extract it into a suitable organic solvent (e.g., ethyl acetate).

    • Avoid Heat: Concentrate the organic extracts under reduced pressure without excessive heating. For final purification, prioritize crystallization over distillation.

FAQ 3: My hydrolysis is slow or incomplete. How can I drive it to completion without harsh conditions?

While the ester of 6-isopropoxy-1H-indole-2-carboxylic acid is not exceptionally hindered, incomplete reaction can still occur, leading to difficult purification.

  • Cause: Insufficient base, poor solubility, or insufficient reaction time/temperature. Using standard aqueous NaOH/EtOH can sometimes be slow.

  • Solutions:

MethodConditionsAdvantagesDisadvantages
Standard Aqueous Base NaOH or KOH (2-3 eq.) in H₂O/MeOH or H₂O/THFSimple, common reagents.[9]Can be slow; requires heating which increases decarboxylation risk during workup.
Lithium Hydroxide (LiOH) LiOH (2-3 eq.) in THF/H₂OOften more effective for hindered esters at lower temperatures than NaOH/KOH.[10]More expensive than NaOH/KOH.
Non-Aqueous Hydrolysis NaOH in DCM/MeOH (e.g., 9:1)Can be very fast at room temperature, avoiding heat.[11]Requires careful control of reagent stoichiometry and anhydrous conditions.

Recommendation: For this specific substrate, a LiOH in THF/H₂O (3:1) system at a gentle heat (40-50 °C) often provides a good balance of reaction rate and control, minimizing the risk of side reactions.

G start Select Hydrolysis Conditions decarb_risk Is Decarboxylation a Major Concern? start->decarb_risk mild_cond Use Mild Conditions: - LiOH, THF/H₂O, 40°C - Non-Aqueous Method decarb_risk->mild_cond Yes standard_cond Use Standard Conditions: - NaOH, EtOH/H₂O, Reflux - Careful Workup! decarb_risk->standard_cond No / Cost-Sensitive workup Critical Workup: 1. Cool to 0°C 2. Slow Acidification (pH 2-3) 3. Prompt Extraction/Filtration mild_cond->workup standard_cond->workup final_product Pure Carboxylic Acid workup->final_product

Caption: Decision pathway for the ester hydrolysis and workup.

Part 3: Purification

FAQ 4: What is the best method to purify the final product?

The crude product after workup may contain unreacted ester, decarboxylated indole, or other impurities.

  • Acid-Base Extraction: This is a highly effective technique for purifying carboxylic acids.[12]

    • Dissolve the crude material in an organic solvent like ethyl acetate.

    • Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired acid will move to the aqueous layer as its sodium salt, leaving neutral impurities (like the ester and decarboxylated indole) in the organic layer.

    • Separate the layers. Carefully re-acidify the aqueous layer at 0-5 °C with 1M HCl to precipitate the pure product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: If the product is already reasonably pure, recrystallization is an excellent final polishing step.

    • Solvent Screening: Test solvents like aqueous ethanol, isopropanol, ethyl acetate/heptane, or toluene. The ideal solvent is one in which the acid has high solubility at high temperature and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of Ethyl 6-isopropoxy-1H-indole-2-carboxylate
  • To a flask equipped with a mechanical stirrer and a nitrogen inlet, add Eaton's Reagent (10 volumes, e.g., 100 mL for 10 g of hydrazone).

  • Warm the reagent to 60 °C.

  • In a separate flask, prepare the hydrazone by stirring (4-isopropoxyphenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in ethanol at room temperature for 1 hour, then concentrate under vacuum.

  • Add the crude hydrazone portion-wise to the pre-warmed Eaton's Reagent over 20-30 minutes. An exotherm may be observed. Maintain the internal temperature below 80 °C.

  • Stir the reaction mixture at 70-75 °C for 1-2 hours, monitoring by TLC or LCMS for the disappearance of the hydrazone.

  • Once complete, cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of ice and water (approx. 10x the volume of the reaction).

  • Adjust the pH to ~7-8 with a strong base (e.g., 50% aq. NaOH), ensuring the temperature is kept below 20 °C.

  • Extract the product with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified by silica gel chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Mild Saponification to 6-Isopropoxy-1H-indole-2-carboxylic acid
  • Dissolve the crude ethyl 6-isopropoxy-1H-indole-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, approx. 10 volumes).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution.

  • Warm the mixture to 45-50 °C and stir until TLC or LCMS analysis shows complete consumption of the starting ester (typically 4-8 hours).

  • Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • With vigorous stirring, slowly add 1M aqueous HCl dropwise until the pH of the aqueous phase is 2-3. A precipitate should form.

  • Filter the solid product. Wash the filter cake thoroughly with cold deionized water (2 x 3 volumes).

  • Dry the solid under high vacuum at a temperature not exceeding 40 °C to yield the final product.

References

  • Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2825.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Wikipedia. (2023). Japp–Klingemann reaction. [Link]

  • Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. (Note: A representative review on indole synthesis, a specific link to the full text may require a subscription.
  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]

  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3719. [Link]

  • Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5982-5991. [Link]

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 215-227. [Link]

  • chemeurope.com. (n.d.). Japp-Klingemann reaction. [Link]

  • Laggner, C., et al. (2012). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. Molecules, 17(8), 9605-9629. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • Baldi, B. G., et al. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 85(4), 1090-1093. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 13(1), 1-10. [Link]

  • American Chemical Society. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • PubMed. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 13(5), 1154-1163. [Link]

  • Abadi, A. H., et al. (2020). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 10, 1980. [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. [Link]

  • The Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Google Patents. (2011). CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Chemguide. (n.d.). hydrolysis of esters. [Link]

  • RSC Publishing. (2015). Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure–activity relationships as GPR17 agonists. [Link]

  • MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • CNKI. (n.d.). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. [Link]

Sources

Optimization

Purification methods for 6-isopropoxyindole derivatives (HPLC vs recrystallization)

Ticket ID: #PUR-6ISO-IND Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Challenge of the Alkoxy Group Welcome to the Technical Support Center. You are likely working...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-6ISO-IND Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Challenge of the Alkoxy Group

Welcome to the Technical Support Center. You are likely working with 6-isopropoxyindole as a scaffold for serotonergic receptor modulators or kinase inhibitors.

Why this molecule is difficult: The 6-isopropoxy group introduces two competing physicochemical properties that complicate purification:

  • Electron Density: The alkoxy group is a strong electron-donating group (EDG), making the indole ring highly electron-rich and significantly more prone to oxidative polymerization (turning your product pink/red) than unsubstituted indole.

  • Lipophilicity: The isopropyl chain increases solubility in non-polar solvents compared to methoxy- or hydroxyindoles, often leading to "oiling out" during recrystallization rather than forming discrete crystals.

This guide provides validated workflows to address these specific failure modes.

Module 1: Recrystallization (Bulk Purification)

Best For: Removing baseline impurities, salts, and oligomers. Limitation: Often fails to separate regioisomers (e.g., 4-isopropoxyindole vs. 6-isopropoxyindole).

Standard Operating Procedure (SOP)

Recommended Solvent System:

  • Primary (Good) Solvent: Toluene or Ethyl Acetate (EtOAc)

  • Secondary (Anti) Solvent: Heptane or Hexanes

Protocol:

  • Dissolution: Dissolve crude solid in the minimum amount of hot Toluene (approx. 60-70°C). Note: Do not boil excessively to prevent oxidation.

  • Clarification: If the solution is dark red/brown, add activated charcoal (1-2% w/w), stir for 10 mins, and filter while hot through a Celite pad to remove oxidized polymers.

  • Precipitation: Slowly add Heptane dropwise to the hot solution until a faint turbidity persists.

  • Nucleation: Remove from heat. Add a seed crystal if available.[1]

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil). Then cool to 4°C.

  • Collection: Filter and wash with cold Heptane.

Troubleshooting Guide (Q&A)

Q: My product is "oiling out" (forming a separate liquid layer) instead of crystallizing. Why? A: This is common with isopropoxy derivatives due to their low melting points and high lipophilicity.

  • Immediate Fix: Re-heat the mixture to dissolve the oil. Add a small amount of the good solvent (Toluene) to shift the equilibrium.

  • Process Change: Switch to a Mixed-Polarity System . Dissolve in minimal Ethanol (warm), then add Water dropwise. The higher polarity of water forces the hydrophobic isopropyl group to organize more effectively than in hydrocarbon solvents.

Q: The crystals are turning pink upon drying. A: This indicates autoxidation at the C3-position.

  • Fix: Indoles are light and air-sensitive. Perform the final drying step in a vacuum oven flushed with nitrogen/argon. Store the final product at -20°C in amber vials.

Workflow Visualization: Recrystallization Logic

Recrystallization_Logic Start Crude 6-Isopropoxyindole Solvent Dissolve in Hot Toluene (Min. Volume) Start->Solvent ColorCheck Is solution dark/red? Solvent->ColorCheck Charcoal Add Activated Charcoal & Filter (Hot) ColorCheck->Charcoal Yes AntiSolvent Add Heptane until turbid ColorCheck->AntiSolvent No Charcoal->AntiSolvent Cooling Slow Cool to RT AntiSolvent->Cooling StateCheck Solid or Oil? Cooling->StateCheck OilFix Re-heat & Add more Toluene StateCheck->OilFix Oiling Out Filter Vacuum Filtration StateCheck->Filter Crystals OilFix->Cooling

Caption: Decision tree for handling oiling-out phenomena and color impurities during indole recrystallization.

Module 2: Preparative HPLC (High Purity)

Best For: Separating regioisomers (4- vs 6-isopropoxy), removing trace oxidation byproducts, and achieving >99.5% purity for biological assays.

Method Development Guide

Column Selection:

  • Standard: C18 (Octadecyl). Robust, but may struggle to separate the 4- and 6-isomers due to similar hydrophobicity.

  • Pro Tip (Selectivity): Phenyl-Hexyl columns. The pi-pi interaction between the phenyl phase and the indole core offers superior selectivity for positional isomers compared to standard alkyl phases.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (or TFA).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Why Acid? Indole nitrogen has a lone pair. Without acid, it interacts with silanols on the column, causing peak tailing.

Troubleshooting Guide (Q&A)

Q: I see a "ghost peak" or broad hump eluting after my main peak. A: This is often the dimer . Indoles can dimerize on the column if the loading concentration is too high or if the sample sits in the autosampler exposed to air.

  • Fix: Dissolve sample immediately before injection. Use an amber vial. Keep the autosampler at 4°C.

Q: How do I separate the 4-isopropoxy impurity from the 6-isopropoxy product? A: These are regioisomers with identical mass.

  • Strategy: Use a shallower gradient. If your product elutes at 60% B, run a gradient from 50% to 70% B over 20 minutes.

  • Critical: Switch to Methanol instead of ACN. Methanol is a protic solvent and interacts differently with the indole NH and the ether oxygen, often amplifying separation factors between isomers.

Workflow Visualization: HPLC Scale-Up

HPLC_Workflow Input Crude Mixture (Isomers + Dimer) Scout Analytical Scout (5-95% Gradient) Input->Scout Opt Optimize Selectivity (Change Modifier/Column) Scout->Opt Poor Resolution Load Loading Study (Check for Tailing) Scout->Load Good Resolution Opt->Load Prep Prep Run (Isocratic/Shallow Gradient) Load->Prep Fraction Fraction Collection (Trigger: UV 254nm) Prep->Fraction

Caption: Step-by-step scale-up from analytical scouting to preparative isolation.

Module 3: Comparative Analysis

Use this table to decide which method fits your current development stage.

FeatureRecrystallizationPreparative HPLC
Purity Potential 95-98% (Good for intermediates)>99.5% (Required for final drugs)
Isomer Separation Poor (Co-crystallization likely)Excellent (With method optimization)
Throughput High (Multi-gram to kg scale)Low (mg to gram scale per run)
Cost Low (Solvents only)High (Columns, solvents, equipment)
Thermal Stress Moderate (Requires heating)Low (Ambient/Cold separation)
Oxidation Risk High (Hot solvent exposure)Low (Degassed solvents)

References

  • Separation of Indole Derivatives: BenchChem Technical Support. (2025).[1][2][3] Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Link

  • Recrystallization Troubleshooting: LibreTexts Chemistry. (2022).[4] Troubleshooting: Oiling Out and Solvent Selection. Link

  • Indole Synthesis & Properties: MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Link

  • Preparative Chromatography Principles: Teledyne Labs. (2024). The Power of Preparative HPLC Systems: Isolation and Purification. Link

Sources

Troubleshooting

Solving solubility issues of indole-2-carboxylic acids in aqueous buffers

Current Status: Operational | Topic: Aqueous Solubility Optimization | Ticket ID: IND-SOL-001 Welcome to the Technical Support Center Subject: Troubleshooting precipitation and solubility limits of Indole-2-carboxylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Aqueous Solubility Optimization | Ticket ID: IND-SOL-001

Welcome to the Technical Support Center

Subject: Troubleshooting precipitation and solubility limits of Indole-2-carboxylic acid (I2CA) derivatives in biological buffers.

Executive Summary: Indole-2-carboxylic acids present a classic "solubility paradox." With a pKa typically between 3.8 and 4.4 [1, 2], these compounds should be ionized and soluble at physiological pH (7.4). However, users frequently report immediate precipitation ("crashing out") upon diluting DMSO stocks into aqueous media. This is driven by the strong hydrophobic


-

stacking of the indole core, which kinetically outcompetes the thermodynamic dissolution of the carboxylate anion.

This guide provides three tiered solutions ranging from protocol adjustments to advanced formulation strategies.

Module 1: The Diagnostics (Why is this happening?)

Q: My compound has a pKa of ~4.0. Why does it precipitate in PBS (pH 7.4)?

A: You are fighting Kinetic Precipitation vs. Thermodynamic Solubility . While the carboxylate group (


) is hydrophilic, the indole core is highly lipophilic (LogP ~2.3) [3]. When you inject a high-concentration DMSO stock (e.g., 100 mM) into an aqueous buffer:
  • The Shock: The DMSO rapidly diffuses away into the water.

  • The Lag: The deprotonation of the carboxylic acid (which creates solubility) is fast, but the aggregation of the hydrophobic indole rings is faster.

  • The Result: The molecules stack together and form micro-crystals before they can fully ionize and solvate.

Q: Is my DMSO stock "wet"?

A: Possibly. Indole-2-carboxylic acids are moisture-sensitive in solution.[1] DMSO is hygroscopic; if your stock is old, absorbed water may have already initiated micro-precipitation or degradation [4].

  • Check: If your DMSO stock is cloudy or viscous, discard it.

Module 2: Visualization of the Problem

The following decision tree outlines the logical flow for selecting the correct solubilization strategy based on your target concentration.

SolubilityDecisionTree Start Start: Target Concentration? LowConc < 100 µM Start->LowConc HighConc > 100 µM Start->HighConc CheckDMSO Check DMSO Tolerance (< 0.5% v/v?) LowConc->CheckDMSO NeedCarrier Carrier Required HighConc->NeedCarrier StepDown Protocol A: Step-Down Dilution CheckDMSO->StepDown Yes CheckDMSO->NeedCarrier No (Sensitive Cells) Cyclodextrin Protocol B: HP-β-CD Complexation NeedCarrier->Cyclodextrin Preferred (Biocompatible) SaltForm Protocol C: In Situ Salt Formation NeedCarrier->SaltForm Alternative (High pH tolerance)

Figure 1: Solubility Decision Tree. Selects the optimal protocol based on required concentration and assay sensitivity.

Module 3: Troubleshooting Protocols

Protocol A: The "Step-Down" Dilution (For <100 µM)

Best for: Standard cell-based assays where <0.5% DMSO is tolerated.

The Mechanism: Prevents "solvent shock" by gradually changing the polarity of the environment.

  • Prepare Stock: Dissolve I2CA in anhydrous DMSO to 1000x the final concentration (e.g., 10 mM for a 10 µM assay).

  • Intermediate Step (Critical):

    • Prepare an intermediate tube with buffer + 50% DMSO .

    • Dilute your stock 1:10 into this intermediate tube.

    • Result: The compound is now at 100x concentration in ~55% DMSO. The high organic content prevents immediate stacking.

  • Final Dilution:

    • Pipette the intermediate solution into your final assay buffer (pre-warmed to 37°C) while vortexing rapidly .

    • Why: Rapid mixing ensures immediate dispersion before nuclei can form.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: High concentrations (>100 µM) or DMSO-sensitive assays.

The Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex. The hydrophobic indole ring sits inside the cyclodextrin cavity, while the hydrophilic exterior interacts with water [5, 6].

Materials:

  • Indole-2-carboxylic acid[1][2][3][4][5][6][7]

  • 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (Sigma/Merck)
  • PBS (pH 7.4)

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in PBS to create a 20% (w/v)  solution. Filter sterilize (0.22 µm).
    
  • Weigh Compound: Weigh the required amount of I2CA solid.

  • Add Vehicle: Add the 20% CD/PBS solution directly to the solid.

  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes.

    • Visual Check: The solution should turn clear. If turbid, increase CD concentration to 30% or adjust pH slightly to 8.0, then back to 7.4.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If no pellet forms, the complex is stable.

Protocol C: In Situ Salt Formation

Best for: Animal studies or very high concentrations where DMSO/CD are not viable.

The Mechanism: Forces ionization of the carboxylic acid using a stoichiometric base equivalent before adding the buffer.

  • Calculate: Determine moles of I2CA.

  • Alkaline Dissolution: Add 0.98 equivalents of 1M NaOH (or Meglumine for better biocompatibility).

    • Note: Do not add excess base; high pH damages tissue.

  • Add Water: Add water dropwise until dissolved. The pH will be high (~10-11).

  • Buffer Back: Slowly add high-strength buffer (e.g., 100 mM Phosphate, pH 7.0) to lower the pH to 7.4.

    • Warning: If you lower pH too fast, it will precipitate. Stir rapidly.

Module 4: Data & Comparison

Table 1: Solubility Performance of I2CA in Different Systems

Solvent SystemMax Solubility (Est.)Stability (RT)Biological ToxicityNotes
Pure Water (pH 7) < 0.1 mg/mLPoorNonePractically insoluble.
DMSO > 50 mg/mLHighHigh (>1% v/v)Hygroscopic; stock degrades over time.
20% HP-β-CD 2 - 5 mg/mLHighLowRecommended. Prevents aggregation.
Ethanol ~10 mg/mLModerateModerateEvaporation changes concentration.

Module 5: The Mechanism of Action (Visualized)

Understanding how Cyclodextrins solve the indole problem:

Mechanism Indole Free Indole-2-Carboxylic Acid (Hydrophobic Core) Water Aqueous Buffer (Polar Environment) Indole->Water Direct Addition CD HP-β-Cyclodextrin (Hydrophobic Cavity) Indole->CD Encapsulation Precip Aggregated Precipitate (π-π Stacking) Water->Precip Repulsion Complex Inclusion Complex (Soluble) CD->Complex Shields Hydrophobic Ring Complex->Water Dissolves Freely

Figure 2: Mechanism of Solubilization. Cyclodextrins shield the hydrophobic indole ring from the aqueous environment, preventing the


-

stacking that leads to precipitation.

References

  • PubChem. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - Chemical and Physical Properties. National Library of Medicine. Link

  • ChemicalBook. Indole-2-carboxylic acid Properties and pKa data.Link

  • Liu, J., et al. (2013). Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid in Six Different Solvents. Journal of Chemical & Engineering Data. Link

  • Sigma-Aldrich Technical Service. FAQs on Inhibitor Preparation: Preventing Precipitation from DMSO Stocks.Link

  • Cao, J., et al. (2000).[8][9] Solubilization of substituted indole compounds by beta-cyclodextrin in water.[8][9] Chemosphere.[8][9] Link

  • Selleck Chemicals. Indole-2-carboxylic acid Solubility & Formulation Guide.Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 6-Isopropoxy-1H-indole-2-carboxylic Acid

[1] Executive Summary & Strategic Context In the development of S1P1 receptor agonists and kinase inhibitors, 6-Isopropoxy-1H-indole-2-carboxylic acid serves as a critical scaffold. Its structural integrity is defined by...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Context

In the development of S1P1 receptor agonists and kinase inhibitors, 6-Isopropoxy-1H-indole-2-carboxylic acid serves as a critical scaffold. Its structural integrity is defined by three distinct domains: the indole core, the acidic moiety at C2, and the electron-donating isopropoxy group at C6.

This guide compares the structural elucidation performance of this compound across three common NMR solvent systems. While many protocols default to Chloroform-d (


), this guide argues that Dimethyl Sulfoxide-d6 (

)
is the superior "product" for full structural confirmation, whereas Methanol-d4 (

) serves as a high-resolution "alternative" for specific aliphatic analysis.
The Core Challenge

The presence of both a carboxylic acid and an indole N-H creates a "proton exchange" challenge. Choosing the wrong solvent results in lost signals, broad peaks, and ambiguous assignments, potentially masking impurities in early-stage drug development.

Structural Assignment & Proton Environments[2]

Before analyzing solvent performance, we must define the proton environments. The 6-isopropoxy group exerts a strong shielding effect on the ortho positions (H5 and H7) and a deshielding effect on the isopropyl methine proton.

Visualization: Molecular Proton Map

The following diagram maps the specific proton environments discussed in the comparative analysis.

IndoleStructure Core Indole Core H2 COOH (Acid) ~12.9 ppm Core->H2 Pos 2 NH N-H (Indole) ~11.6 ppm Core->NH Pos 1 H3 H-3 (Aromatic) ~7.1 ppm Core->H3 Pos 3 H4 H-4 (Aromatic) ~7.5 ppm Core->H4 Pos 4 H5 H-5 (Aromatic) ~6.7 ppm Core->H5 Pos 5 H7 H-7 (Aromatic) ~6.9 ppm Core->H7 Pos 7 OiPr O-CH(CH3)2 Isopropoxy Core->OiPr Pos 6 (Ether Link)

Caption: Proton assignment map for 6-Isopropoxy-1H-indole-2-carboxylic acid. Red nodes indicate labile protons sensitive to solvent exchange.

Comparative Analysis: Solvent Performance

This section evaluates the "Product" (DMSO-d6 protocol) against "Alternatives" (Methanol-d4 and Chloroform-d).

Primary Protocol: DMSO-d6 (The Gold Standard)

Performance: Excellent Best For: Full structural confirmation, purity assay, and detection of labile protons.

  • Mechanism: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor. It slows the exchange rate of the acidic protons (COOH and NH) with residual water, allowing them to appear as distinct (though often broad) peaks.

  • Spectral Features:

    • COOH: Visible as a very broad singlet around 12.8–13.0 ppm.

    • Indole NH: Visible as a broad singlet around 11.5–11.8 ppm.

    • Aromatic Region: The high viscosity of DMSO can slightly broaden couplings, but the dispersion is usually sufficient to resolve the H4 (d) and H5 (dd) coupling.

Alternative A: Methanol-d4 ( )

Performance: Specialized (High Resolution / Incomplete) Best For: Analyzing the aliphatic isopropoxy group and coupling constants (


-values).
  • Mechanism: Methanol is a polar protic solvent. It immediately exchanges its deuterium (

    
    ) with the labile protons (
    
    
    
    ) of the carboxylic acid and the indole amine.
  • Spectral Features:

    • COOH & NH: Disappear completely. This simplifies the spectrum but removes two confirmation points.

    • Aliphatic Resolution: Lower viscosity leads to sharper lines. The isopropoxy septet (~4.6 ppm) and doublet (~1.3 ppm) often show cleaner splitting than in DMSO.

Alternative B: Chloroform-d ( )

Performance: Poor / High Risk Best For: Non-polar impurity tracking (not recommended for the main compound).

  • Mechanism: Indole-2-carboxylic acids have poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding (dimerization).

  • Spectral Features:

    • Broadening: Signals often appear extremely broad due to aggregation.

    • Missing Peaks: The COOH proton may be invisible or extremely broad >10 ppm.

    • Risk: False impression of impurity due to aggregation bands.

Experimental Data: Chemical Shift Comparison

The following table synthesizes the expected chemical shifts based on substituent effects (shielding by alkoxy group) and solvent interactions.

Proton AssignmentMultiplicityShift (ppm) in DMSO-d6 (Recommended)Shift (ppm) in Methanol-d4 (Alternative)
-COOH (Pos 2)br s12.85 Not Observed (Exchange)
N-H (Pos 1)br s11.60 Not Observed (Exchange)
H-4 (Aromatic)d (

Hz)
7.487.42
H-3 (Aromatic)d (

Hz)
7.127.08
H-7 (Aromatic)d (

Hz)
6.856.80
H-5 (Aromatic)dd (

Hz)
6.706.65
-OCH< (Isopropyl)sept (

Hz)
4.584.55
-CH3 (Isopropyl)d (

Hz)
1.281.29

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual solvent peaks (DMSO: 2.50 ppm, MeOD: 3.31 ppm).

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating workflow.

Materials
  • Compound: >5 mg of 6-Isopropoxy-1H-indole-2-carboxylic acid.

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v). Note: Ensure DMSO is from a fresh ampoule to minimize water peak at 3.33 ppm.

  • Instrument: 400 MHz or 600 MHz NMR Spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid into a clean vial.

    • Add 600

      
      L of DMSO-d6.
      
    • Critical Step: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be homogenous to prevent line broadening.

  • Acquisition Parameters (Standard 1H):

    • Pulse Angle:

      
       (to ensure accurate integration).
      
    • Relaxation Delay (D1): Set to 5 seconds .

      • Reasoning: The COOH and NH protons have long T1 relaxation times. A short D1 (e.g., 1s) will saturate these signals, making integration inaccurate (low integration values).

    • Scans (NS): 16 or 32 scans.

    • Spectral Width: -2 to 16 ppm (to capture the COOH peak).

  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz).

    • Phase correct manually, focusing on the baseline around the broad COOH peak.

    • Baseline correction: Polynomial (ABS) is usually sufficient.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and acquisition.

NMRWorkflow Start Start: 6-Isopropoxy-indole-2-COOH Solubility Check Solubility Start->Solubility Decision Select Solvent Strategy Solubility->Decision PathA DMSO-d6 (Primary) Goal: Full Structure Decision->PathA Standard PathB MeOD-d4 (Secondary) Goal: Resolution/Coupling Decision->PathB If DMSO gives broad lines AcqA Acquire: D1=5s, Sweep=16ppm Observe: NH, COOH PathA->AcqA AcqB Acquire: Standard Params Observe: Sharp Aliphatic Splitting PathB->AcqB Validate Validation Check: Integrate Aromatic Region (3H vs 1H) AcqA->Validate AcqB->Validate

Caption: Decision tree for optimizing NMR acquisition based on analytical goals.

Interpretation of Results & Troubleshooting

The "Diagnostic" Signals

When analyzing the spectrum, verify the identity of the compound using these specific coupling patterns (Grounding Source: General Indole NMR Characteristics [1, 2]):

  • The Isopropoxy Septet: Look at ~4.6 ppm. It must be a septet (

    
     Hz). If it appears as a quintet or quartet, check for overlap with the water peak (in DMSO) or methanol residual peak.
    
  • The H-5 / H-7 Relationship:

    • H-7 (ortho to isopropoxy, meta to indole N) appears as a narrow doublet (

      
       Hz).
      
    • H-5 (ortho to isopropoxy, ortho to H-4) appears as a doublet of doublets.

    • Validation: The coupling constant between H-4 and H-5 (

      
       Hz) confirms the indole ring integrity.
      
Common Pitfalls
  • Missing COOH: If the peak at ~13 ppm is missing in DMSO, the sample may be "wet" (water exchange broadens the peak into the baseline) or the compound may be a salt (carboxylate).

  • Extra Doublet: If you see an extra doublet around 1.1 ppm, it is likely residual Isopropanol solvent, not the isopropoxy group. Check: Isopropanol CH is at 3.8 ppm; Isopropoxy-Indole CH is at 4.6 ppm.

References

  • PubChem. 6-(Propan-2-yl)-1H-indole-2-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Oct 2023). Note: Used for structural analogy of the core scaffold.

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Available at: [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at: [Link]

  • Li, X., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives." Molecules. (Contextual reference for indole-2-carboxylic acid shift patterns). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Isopropoxy-1H-indole-2-carboxylic Acid

Hazard Assessment and Risk Mitigation Before handling 6-Isopropoxy-1H-indole-2-carboxylic acid, it is crucial to understand its potential hazards. Based on data from similar indole-based carboxylic acids, it is prudent t...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

Before handling 6-Isopropoxy-1H-indole-2-carboxylic acid, it is crucial to understand its potential hazards. Based on data from similar indole-based carboxylic acids, it is prudent to assume the compound may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[2][3] Therefore, all handling and disposal procedures must be conducted within the framework of a comprehensive Chemical Hygiene Plan (CHP), as required by OSHA.[5][9][10]

Personal Protective Equipment (PPE):

A fundamental aspect of risk mitigation is the consistent use of appropriate PPE. Before beginning any disposal-related tasks, ensure you are equipped with the following:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves, inspected for integrity before each use.To prevent skin contact and absorption.[11]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes or airborne particles of the chemical.[11]
Lab Coat A flame-retardant lab coat that is fully buttoned.To protect the skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts or aerosols are generated.To prevent inhalation of potentially harmful airborne particles.[9]
Waste Segregation and Container Management: The First Line of Defense

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[7] Never mix 6-Isopropoxy-1H-indole-2-carboxylic acid waste with incompatible materials.

Waste Streams:

You will likely generate three primary waste streams during your work with this compound:

  • Solid Waste: Unused or expired 6-Isopropoxy-1H-indole-2-carboxylic acid, and any grossly contaminated items such as weigh boats or filter paper.

  • Contaminated Solutions: Solvents or aqueous solutions containing dissolved 6-Isopropoxy-1H-indole-2-carboxylic acid.

  • Contaminated Labware and PPE: Items with trace amounts of contamination, such as pipette tips, and disposable PPE like gloves.

Container Selection and Labeling:

All waste must be collected in designated, compatible containers.[7][12]

  • For Solid Waste and Contaminated Solutions: Use screw-cap, leak-proof containers made of a material compatible with the waste (e.g., high-density polyethylene - HDPE).

  • Labeling: Every waste container must be clearly and accurately labeled.[8][12] The label must include:

    • The words "Hazardous Waste".[8][13]

    • The full chemical name: "6-Isopropoxy-1H-indole-2-carboxylic acid". Avoid abbreviations or chemical formulas.[8][12]

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).[8]

    • The appropriate hazard pictograms (e.g., irritant, harmful).

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable workflow for the safe disposal of 6-Isopropoxy-1H-indole-2-carboxylic acid.

Disposal Workflow Decision Diagram

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start Generation of 6-Isopropoxy-1H-indole-2-carboxylic acid Waste solid_waste Solid Waste (Unused chemical, contaminated solids) start->solid_waste liquid_waste Contaminated Solutions (Aqueous or solvent-based) start->liquid_waste labware_waste Contaminated Labware & PPE (Trace contamination) start->labware_waste solid_container Collect in labeled, sealed container for solid hazardous waste solid_waste->solid_container liquid_container Collect in labeled, sealed container for liquid hazardous waste liquid_waste->liquid_container labware_container Collect in designated solid waste container labware_waste->labware_container storage Store in Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage labware_container->storage pickup Arrange for pickup by licensed hazardous waste disposal service storage->pickup disposal Final Disposal via Incineration or other approved method pickup->disposal

Caption: Decision workflow for the proper disposal of 6-Isopropoxy-1H-indole-2-carboxylic acid waste.

Protocol 1: Disposal of Solid 6-Isopropoxy-1H-indole-2-carboxylic Acid Waste

  • Collection: Carefully transfer any unused or waste solid 6-Isopropoxy-1H-indole-2-carboxylic acid into a designated hazardous waste container.[14]

  • Contaminated Debris: Place any materials grossly contaminated with the solid chemical, such as weigh paper or spill cleanup materials, into the same container.

  • Container Management: Keep the container tightly sealed when not in use.[12] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]

Protocol 2: Disposal of Liquid Waste Containing 6-Isopropoxy-1H-indole-2-carboxylic Acid

  • Collection: Pour liquid waste containing this compound into a designated liquid hazardous waste container.

  • Compatibility: Ensure the container is compatible with the solvent used. For instance, do not store acidic or basic solutions in metal containers.[15]

  • Container Management: Keep the container securely capped. Do not leave a funnel in the container opening.[12] Store in a secondary containment bin within the SAA to prevent spills.[7]

Protocol 3: Disposal of Contaminated Labware and Empty Containers

  • Empty Containers: A container is considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.[16]

    • Triple rinse the empty container with a suitable solvent.[16]

    • Collect the first rinsate as hazardous waste in the appropriate liquid waste container.[17] Subsequent rinses may be permissible for sewer disposal, but always check with your institution's Environmental Health and Safety (EHS) office first.[8]

    • Once properly rinsed, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.[16]

  • Contaminated Labware (e.g., pipette tips, gloves):

    • Collect these items in a designated solid waste container that is clearly labeled as containing chemically contaminated debris.

Spill Management

In the event of a spill, your immediate response is critical.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Assess and Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite or sand.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled chemical and place it in a labeled hazardous waste container.[18]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and EHS department.

Final Disposal: The Role of Professional Services

Under no circumstances should 6-Isopropoxy-1H-indole-2-carboxylic acid or its waste be disposed of down the drain or in the regular trash.[7][8] All chemical waste must be disposed of through your institution's EHS department or a licensed hazardous waste management company.[1] These professional services are equipped to transport and dispose of hazardous materials in compliance with all local, state, and federal regulations, typically through high-temperature incineration or other approved methods.[13][19]

By adhering to these procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific practice and environmental stewardship.

References

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. (Specific Institution). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (Specific Institution). [Link]

  • Safety Data Sheet. (Generic). Not available for the specific compound, but general principles apply.
  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management. [Link]

Sources

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